6-(1-Propoxy)indan-1-one

Asymmetric synthesis Endothelin receptor antagonist Chiral intermediate

6-(1-Propoxy)indan-1-one is the only literature-validated precursor for the enantioselective synthesis of enrasentan, requiring a specific 6-propoxy pharmacophore not replicated by shorter or longer alkoxy chains. This racemic ketone is essential for developing endothelin receptor antagonists and serves as a privileged fragment for beta-lactamase inhibitor design. Procure now to secure your supply chain for GMP intermediate synthesis.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B8579165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Propoxy)indan-1-one
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(CCC2=O)C=C1
InChIInChI=1S/C12H14O2/c1-2-7-14-10-5-3-9-4-6-12(13)11(9)8-10/h3,5,8H,2,4,6-7H2,1H3
InChIKeySQPJNHHNGSUHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Propoxy)indan-1-one – Structural Identity, Procurement Specifications, and In-Class Context


6-(1-Propoxy)indan-1-one (IUPAC: 6-propoxy-2,3-dihydroinden-1-one; molecular formula C₁₂H₁₄O₂; MW 190.24 g/mol) is a synthetic indan-1-one derivative bearing an n-propoxy substituent at the 6-position of the indanone bicyclic framework [1]. The compound is typically supplied at 95% purity and belongs to the broader class of 6-alkoxy-indan-1-ones, which are commonly synthesized via O-alkylation of 6-hydroxy-1-indanone (CAS 62803-47-8) with the corresponding alkyl bromide [2]. Its structural identity is confirmed through standard spectroscopic characterization, and it serves as both a standalone research tool and a versatile synthetic intermediate.

Why 6-(1-Propoxy)indan-1-one Cannot Be Arbitrarily Substituted by Other 6-Alkoxy-Indan-1-ones


Within the 6-alkoxy-indan-1-one series, the length and branching of the alkoxy chain critically modulate lipophilicity (logP), steric bulk at the enzyme active site periphery, and metabolic stability; a methyl (6-methoxy) or ethyl (6-ethoxy) substituent is not a functional equivalent of the n-propoxy group. Even among propoxy-substituted indanones, positional isomerism matters: 4-propoxy-2,3-dihydro-1H-inden-1-one (CAS 820238-22-0) positions the alkoxy chain at C-4 rather than C-6, altering the electronic distribution across the indanone ring and affecting target binding geometry . Furthermore, the 6-propoxy analogue is uniquely validated as the penultimate chiral intermediate in the enantioselective synthesis of enrasentan (SB 217242), where the 6-propoxy group is a pharmacophoric requirement retained in the final drug substance; shorter or longer alkoxy chains at position 6 yield intermediates that do not map onto the registered endothelin antagonist synthetic route [1]. Generic substitution therefore introduces risks of altered reactivity, divergent biological profiles, and regulatory non-compliance in GMP intermediate supply chains.

Quantitative Differentiation Evidence: 6-(1-Propoxy)indan-1-one vs. Closest Analogs and Alternatives


Enantioselective Bakers' Yeast Reduction: 6-Propoxy-Indanone as the Validated Chiral Intermediate for Enrasentan (SB 217242)

The bakers' yeast-mediated enantioselective conjugate reduction of 3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one (substrate 4) delivers (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one (product 6) in 65% isolated yield with >99.0% enantiomeric excess (ee). This chiral indanone is explicitly identified as the key intermediate in the synthesis of the endothelin receptor antagonist SB 217242 (enrasentan), which entered clinical development at SmithKline Beecham [1]. In the same study, the unsubstituted 3-phenylinden-1-one and 3-(4-methoxyphenyl)inden-1-one substrates gave analogous products with comparable enantioselectivity, but none of these alternative products map onto the enrasentan synthetic route because the 6-propoxy substituent is a requisite pharmacophoric element of the final drug substance [1]. A catalytic enantioselective synthesis approach for SB-209670 and SB-217242, employing a base-catalyzed stereospecific formal 1,3-hydrogen shift, also confirms the indispensability of the 6-propoxy-indanone scaffold [2].

Asymmetric synthesis Endothelin receptor antagonist Chiral intermediate Bakers' yeast reduction

Beta-Lactamase Inhibitory Activity: 6-(1-Propoxy)indan-1-one vs. In-Class Indanone-Derived Antibiotic Adjuvants

In a biochemical assay measuring inhibition of Class C beta-lactamase (AmpC) from Enterobacter cloacae 908R, 6-(1-propoxy)indan-1-one exhibited an IC₅₀ of 4.20 × 10³ nM (4.2 µM) at a test concentration of 0.8 µmol [1]. This represents moderate inhibitory potency. For context, within the broader indanone and indane chemical space, certain indane derivatives disclosed in patent WO2020064175A1 have been optimized as serine beta-lactamase inhibitors for the treatment of bacterial infections, indicating that the indane scaffold is a recognized pharmacophore for beta-lactamase inhibition [2]. However, no direct head-to-head comparison between 6-(1-propoxy)indan-1-one and these optimized indane derivatives has been published. The beta-lactamase data for 6-(1-propoxy)indan-1-one should be contextualized against the activity of the unsubstituted parent compound 1-indanone, for which no beta-lactamase inhibitory data have been reported in the same assay system, precluding a direct quantitative comparison at this time.

Beta-lactamase inhibition Antibiotic resistance Enterobacter cloacae Class C beta-lactamase

5-Lipoxygenase Translocation Inhibitory Activity: 6-(1-Propoxy)indan-1-one in the Context of Indanone-Derived Anti-Inflammatory Agents

6-(1-Propoxy)indan-1-one has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 basophilic leukemia cells, a cell-based assay that evaluates interference with 5-lipoxygenase-activating protein (FLAP)-mediated enzyme translocation [1]. The specific IC₅₀ value from this assay is catalogued in the ChEMBL database (ChEMBL_4193; CHEMBL619995) but was not retrievable as a numeric value during evidence compilation. Within the broader indanone class, certain 2-arylidene-1-indandione derivatives have demonstrated potent 5-LOX inhibition (e.g., compound 43 with IC₅₀ = 0.46 µM against purified 5-LOX) [2]. Additionally, the indanone-derived clinical candidate CGP 28238 (flosulide) established the precedent for indanone-based selective COX-2 inhibition, demonstrating that the indanone scaffold is compatible with eicosanoid pathway modulation [3]. The 6-propoxy substitution pattern present in this compound represents a structurally distinct entry point within the indanone anti-inflammatory chemical space, differentiated from the 2-arylidene and 5-sulfonamide substitution patterns that dominate the published indanone COX/LOX inhibitor literature.

5-Lipoxygenase FLAP inhibitor Anti-inflammatory Leukotriene biosynthesis

Positional Isomer Differentiation: 6-Propoxy vs. 4-Propoxy Indan-1-one – Implications for Receptor Binding and Synthetic Utility

The 6-propoxy and 4-propoxy positional isomers of 2,3-dihydro-1H-inden-1-one share the same molecular formula (C₁₂H₁₄O₂) and molecular weight (190.24 g/mol) but differ in the attachment point of the n-propoxy group on the indanone aromatic ring [1]. This positional isomerism has significant consequences: within the 6-alkoxy-indanone series, the propoxy group is strategically positioned para to the ketone carbonyl, which influences the electron density distribution and hydrogen-bonding capacity of the carbonyl oxygen. In the melatonin receptor agonist program, a 6-propoxy-indane derivative (N-[2-(6-propoxy-indan-1-yl)-ethyl]-...) demonstrated measurable binding affinity to the human MT₁ receptor expressed in CHO cells (ChEMBL134933) [2]. The 4-propoxy isomer (CAS 820238-22-0) positions the alkoxy chain ortho to the ketone, creating a different steric and electronic environment that would alter target binding. No biological activity data have been reported for 4-propoxy-2,3-dihydro-1H-inden-1-one in the public domain, underscoring that the 6-substitution pattern is the biologically validated regioisomer within the propoxy-indanone chemical space.

Positional isomerism Regioselectivity Melatonin receptor Structure–activity relationship

Antibacterial Activity Spectrum: 6-(1-Propoxy)indan-1-one vs. Structured Indanone Antimicrobial Derivatives

6-(1-Propoxy)indan-1-one has been reported to exhibit antibacterial activity against multiple species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella aerogenes, and has been shown to synergize the antibacterial activity of ampicillin against certain beta-lactamase-producing strains [1]. Additionally, a separate screening entry reports an IC₅₀ of 3.19 × 10³ nM (3.19 µM) for antibacterial activity against Enterococcus faecalis CECT 481, assessed as inhibition of microbial growth over 18 hours by 2-fold microtiter broth dilution [2]. Within the broader substituted indanone antimicrobial landscape, compound 6 (from a series of synthesized indanone derivatives) showed pronounced antimicrobial activity against Staphylococcus aureus ATCC 6538, while compound 7 demonstrated activity against Escherichia coli ATCC 25922 with an MIC of 6.3 µg/mL [3]. Notably, the indane scaffold has been specifically claimed in patent WO2020064175A1 for use in treating bacterial infections, either as stand-alone antibiotics or in combination with other antibiotics [4]. The 6-propoxy substitution pattern on the indanone core represents a distinct chemotype from the amidine- and guanidine-substituted indanes that dominate the antibacterial patent literature.

Antibacterial Gram-positive Staphylococcus aureus Enterococcus faecalis

Procurement-Driven Application Scenarios: Where 6-(1-Propoxy)indan-1-one Delivers Documented Value


Chiral Intermediate Supply for Endothelin Receptor Antagonist Development and Analogue Synthesis

Medicinal chemistry and process chemistry groups developing endothelin receptor antagonists (ETₐ/ET_b) or structural analogues of enrasentan (SB 217242) require 6-(1-propoxy)indan-1-one as the direct precursor to the chiral (S)-3-arylindan-1-one core. The bakers' yeast reduction protocol delivers the key intermediate in 65% yield with >99.0% ee, representing the only literature-validated enantioselective route to this specific scaffold [1]. Procurement of the racemic 6-(1-propoxy)indan-1-one enables in-house development of asymmetric reduction methodology or direct use in achiral synthetic sequences.

Beta-Lactamase Inhibitor Screening and Antibiotic Adjuvant Discovery Programs

With a documented IC₅₀ of 4.2 µM against Class C beta-lactamase (AmpC) from Enterobacter cloacae 908R [1] and reported synergy with ampicillin against beta-lactamase-producing strains, 6-(1-propoxy)indan-1-one is a suitable starting point for fragment-based or structure-based design of novel beta-lactamase inhibitors. Its moderate potency and low molecular weight (190.24 g/mol) make it an attractive fragment for further optimization through structure–activity relationship studies, particularly given the indane scaffold's recognition in the patent literature as a validated pharmacophore for serine beta-lactamase inhibition.

Eicosanoid Pathway Modulator Research: 5-Lipoxygenase and Dual COX/LOX Inhibitor Development

Researchers investigating the arachidonic acid cascade can employ 6-(1-propoxy)indan-1-one as a 6-alkoxy-substituted indanone chemotype that is structurally distinct from the well-explored 2-arylidene-indandione and 5-sulfonamido-indanone subclasses. The compound has documented activity in a 5-LOX translocation assay in RBL-2H3 cells [1], positioning it as a probe molecule for studying FLAP-dependent leukotriene biosynthesis. Its structural orthogonality to existing indanone-based COX-2 inhibitors such as CGP 28238 creates opportunities for intellectual property generation around dual COX/LOX inhibitory profiles.

Antimicrobial Resistance Research: Broad-Spectrum Antibacterial Screening with Beta-Lactam Synergy

Microbiology groups focused on combating antimicrobial resistance can utilize 6-(1-propoxy)indan-1-one as a probe compound for investigating the mechanistic basis of indanone-mediated beta-lactam synergy. The compound's reported activity against both Gram-positive (S. aureus, B. subtilis, E. faecalis) and Gram-negative (E. coli, K. aerogenes) organisms [1][2], combined with its ability to potentiate ampicillin, makes it a valuable tool for studying adjuvant strategies that restore efficacy to beta-lactam antibiotics against resistant pathogens.

Quote Request

Request a Quote for 6-(1-Propoxy)indan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.